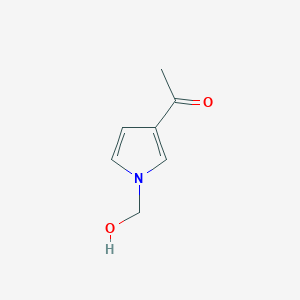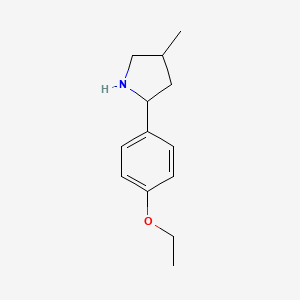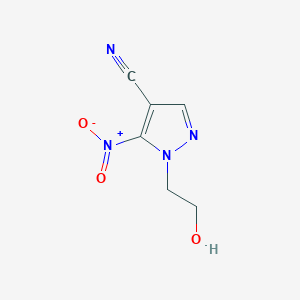![molecular formula C11H7IN2O B12886680 [(5-Iodoquinolin-8-yl)oxy]acetonitrile CAS No. 88757-44-2](/img/structure/B12886680.png)
[(5-Iodoquinolin-8-yl)oxy]acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((5-Iodoquinolin-8-yl)oxy)acetonitrile is a chemical compound with the molecular formula C11H7IN2O. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of an iodine atom at the 5-position and an acetonitrile group at the 2-position of the quinoline ring makes this compound unique. It is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Iodoquinolin-8-yl)oxy)acetonitrile typically involves the following steps:
Starting Material: The synthesis begins with quinoline, which undergoes iodination to introduce an iodine atom at the 5-position.
Formation of Intermediate: The iodinated quinoline is then reacted with a suitable reagent to introduce the acetonitrile group at the 2-position. This step often involves the use of a base and a solvent under controlled temperature conditions.
Final Product: The resulting intermediate is then subjected to further purification processes to obtain the final product, 2-((5-Iodoquinolin-8-yl)oxy)acetonitrile.
Industrial Production Methods
In an industrial setting, the production of 2-((5-Iodoquinolin-8-yl)oxy)acetonitrile may involve large-scale chemical reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-((5-Iodoquinolin-8-yl)oxy)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can lead to the removal of the iodine atom or the modification of the acetonitrile group.
Substitution: The iodine atom can be substituted with other functional groups, such as halogens, alkyl groups, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like sodium iodide in acetone or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of quinoline derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2-((5-Iodoquinolin-8-yl)oxy)acetonitrile has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-((5-Iodoquinolin-8-yl)oxy)acetonitrile involves its interaction with specific molecular targets and pathways. The iodine atom and the acetonitrile group play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes, receptors, or other proteins, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-((5-Chloroquinolin-8-yl)oxy)acetonitrile: Similar structure but with a chlorine atom instead of iodine.
2-((5-Bromoquinolin-8-yl)oxy)acetonitrile: Similar structure but with a bromine atom instead of iodine.
2-((5-Fluoroquinolin-8-yl)oxy)acetonitrile: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
2-((5-Iodoquinolin-8-yl)oxy)acetonitrile is unique due to the presence of the iodine atom, which imparts distinct chemical and physical properties. The iodine atom can participate in specific interactions, such as halogen bonding, which can influence the compound’s reactivity and biological activity.
Propiedades
Número CAS |
88757-44-2 |
|---|---|
Fórmula molecular |
C11H7IN2O |
Peso molecular |
310.09 g/mol |
Nombre IUPAC |
2-(5-iodoquinolin-8-yl)oxyacetonitrile |
InChI |
InChI=1S/C11H7IN2O/c12-9-3-4-10(15-7-5-13)11-8(9)2-1-6-14-11/h1-4,6H,7H2 |
Clave InChI |
YDBNLVCYBMLXBO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CC(=C2N=C1)OCC#N)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


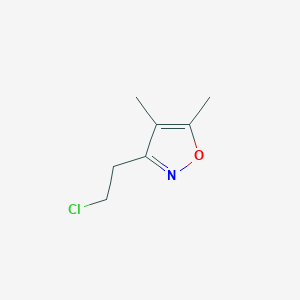
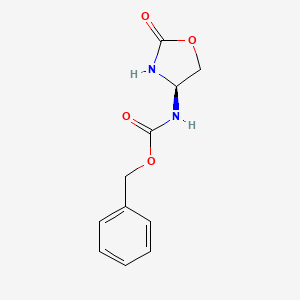
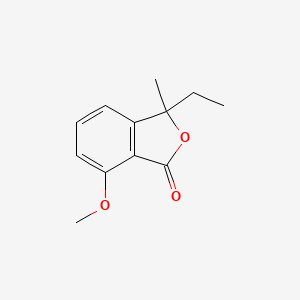
![(4S,4'S)-2,2'-((R)-6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diyl)bis(4-isobutyl-4,5-dihydrooxazole)](/img/structure/B12886613.png)

![2-[1-(Furan-2-yl)-2-nitroethyl]-1H-pyrrole](/img/structure/B12886616.png)
![S-[(1,3-Benzoxazol-2-yl)methyl] piperidine-1-carbothioate](/img/structure/B12886624.png)
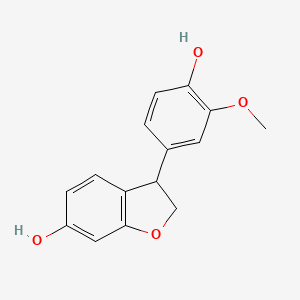
![N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-2-methoxybenzamide](/img/structure/B12886642.png)
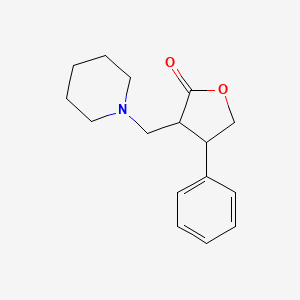
![7-Amino-2-ethyl-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B12886648.png)
